molecular formula C19H18Cl3N3OS B11994565 3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide

3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide

Cat. No.: B11994565
M. Wt: 442.8 g/mol
InChI Key: JYYFHGHXLBILGC-UHFFFAOYSA-N
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Description

3-METHYL-N-{2,2,2-TRICHLORO-1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]ETHYL}BENZAMIDE is a complex organic compound with the molecular formula C20H19Cl3N4OS2. This compound is notable for its unique structure, which includes a benzamide core, a trichloromethyl group, and a tetrahydrobenzothienyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{2,2,2-TRICHLORO-1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]ETHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The process includes:

    Formation of the Benzamide Core: This involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced through a chlorination reaction using reagents such as phosphorus trichloride or thionyl chloride.

    Formation of the Tetrahydrobenzothienyl Moiety: This involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzamide core with the tetrahydrobenzothienyl moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{2,2,2-TRICHLORO-1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]ETHYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the benzamide core or the tetrahydrobenzothienyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-METHYL-N-{2,2,2-TRICHLORO-1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]ETHYL}BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYL-N-{2,2,2-TRICHLORO-1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]ETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-N-{2,2,2-TRICHLORO-1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]ETHYL}BENZAMIDE
  • 4-METHOXY-N-{2,2,2-TRICHLORO-1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]ETHYL}BENZAMIDE
  • 2-NITRO-N-{2,2,2-TRICHLORO-1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]ETHYL}BENZAMIDE

Uniqueness

3-METHYL-N-{2,2,2-TRICHLORO-1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]ETHYL}BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18Cl3N3OS

Molecular Weight

442.8 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide

InChI

InChI=1S/C19H18Cl3N3OS/c1-11-5-4-6-12(9-11)16(26)24-18(19(20,21)22)25-17-14(10-23)13-7-2-3-8-15(13)27-17/h4-6,9,18,25H,2-3,7-8H2,1H3,(H,24,26)

InChI Key

JYYFHGHXLBILGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

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